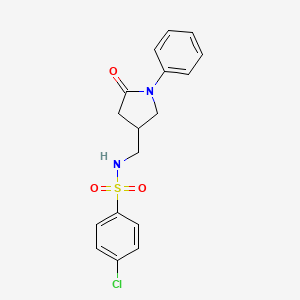

4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

CAS No.: 955253-74-4

Cat. No.: VC6331022

Molecular Formula: C17H17ClN2O3S

Molecular Weight: 364.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955253-74-4 |

|---|---|

| Molecular Formula | C17H17ClN2O3S |

| Molecular Weight | 364.84 |

| IUPAC Name | 4-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C17H17ClN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2 |

| Standard InChI Key | HJYSTUGZPQTFJS-UHFFFAOYSA-N |

| SMILES | C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |

Introduction

4-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This compound features a chloro-substituted benzene ring attached to a sulfonamide group, which is further linked to a pyrrolidine ring containing a keto and phenyl substituent.

Synthesis

The synthesis of 4-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves the following steps:

-

Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through cyclization reactions using phenyl-substituted precursors.

-

Sulfonamide Coupling: The intermediate is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

These reactions are carried out under controlled conditions to ensure high yield and purity.

Enzyme Inhibition

The compound's structural features make it a candidate for enzyme inhibition studies, particularly targeting carbonic anhydrase or other sulfonamide-sensitive enzymes.

Anti-inflammatory Potential

The presence of the sulfonamide group and aromatic substituents suggests potential anti-inflammatory effects through cyclooxygenase (COX) inhibition, although specific data on this compound is limited.

Analytical Characterization

| Technique | Findings |

|---|---|

| NMR Spectroscopy | Confirms the presence of aromatic protons, sulfonamide NH group, and pyrrolidine protons |

| Mass Spectrometry | Molecular ion peak at m/z = 363 (consistent with molecular weight of C17H15ClN2O3S) |

| IR Spectroscopy | Strong absorption bands for sulfonamide (SO2 stretch ~1150 cm⁻¹), carbonyl (~1700 cm⁻¹) |

These techniques validate the structure and purity of the compound.

Potential Applications

-

Drug Development: The compound's structural similarity to bioactive sulfonamides makes it a candidate for drug discovery programs targeting infections or inflammatory diseases.

-

Enzyme Inhibition Studies: It could serve as a lead molecule for designing inhibitors of sulfonamide-sensitive enzymes.

-

Material Science: Sulfonamides are also explored in polymer chemistry and materials science for their unique chemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume